molecular formula C18H18BrN5OS B2769908 N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251604-25-7

N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2769908
CAS RN: 1251604-25-7
M. Wt: 432.34
InChI Key: SAPAFPBOGTYORT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18BrN5OS and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Docking Study

A study by Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The research utilized molecular docking methods to evaluate the affinity of these compounds for anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor and the gamma-aminobutyric acid-aminotransferase enzyme. This study demonstrates the utility of computational methods in designing compounds with potential therapeutic applications (Severina et al., 2020).

Radiosynthesis for Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, as a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research illustrates the application of synthetic chemistry in developing tools for medical imaging, contributing to the diagnosis and study of diseases at the molecular level (Dollé et al., 2008).

Antimicrobial Activity

Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating antipyrine moiety, derived from compounds related to the chemical structure . Their work highlights the antimicrobial potential of these heterocyclic compounds, underscoring the importance of structural modifications in enhancing biological activity (Bondock et al., 2008).

Antitumor and Anti-inflammatory Activities

Novel derivatives bearing structural similarities to the compound of interest have been synthesized and evaluated for their antitumor and anti-inflammatory activities. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, demonstrating significant anti-inflammatory activity. These findings underscore the potential therapeutic applications of these compounds in treating diseases characterized by inflammation and cancer (Sunder et al., 2013).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5OS/c1-11-4-5-15(14(19)6-11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAFPBOGTYORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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